![molecular formula C10H9BrF3NO B6356573 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide CAS No. 1369904-44-8](/img/structure/B6356573.png)
2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide, commonly referred to as 2-Br-N,N-DMB, is a highly versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. This compound has been widely studied due to its unique properties, such as its high solubility in both polar and nonpolar solvents, its low toxicity, and its stability in a wide range of pH values. In addition, 2-Br-N,N-DMB has been used in many lab experiments as a reagent due to its low cost and ease of use.
Scientific Research Applications
2-Br-N,N-DMB has been used in a variety of scientific research applications, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 2-Br-N,N-DMB has been used as a starting material for the synthesis of a variety of bioactive compounds, such as antifungal agents, anti-inflammatory agents, and anticancer agents. In organic synthesis, 2-Br-N,N-DMB has been used as a reagent for the synthesis of a variety of compounds, such as heterocyclic compounds and polymers. In materials science, 2-Br-N,N-DMB has been used as a precursor for the synthesis of a variety of materials, such as polymers and nanomaterials.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis and biochemical evaluation of inhibitors of thehepatitis C virus (HCV) NS3 protease . This suggests that 2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide may also target this protease.
Mode of Action
If it acts similarly to related compounds, it may inhibit the HCV NS3 protease, an enzyme essential for the life cycle of the hepatitis C virus .
Biochemical Pathways
If it acts as an inhibitor of the hcv ns3 protease, it would disrupt the viral replication process, thereby inhibiting the propagation of the hepatitis c virus .
Result of Action
If it acts as an inhibitor of the hcv ns3 protease, it would likely result in a reduction in the replication of the hepatitis c virus .
Advantages and Limitations for Lab Experiments
The advantages of using 2-Br-N,N-DMB in lab experiments include its low cost, its high solubility in both polar and nonpolar solvents, its low toxicity, and its stability in a wide range of pH values. The main limitation of using 2-Br-N,N-DMB in lab experiments is its unknown mechanism of action, which makes it difficult to predict its effects on biochemical and physiological processes.
Future Directions
The future directions for 2-Br-N,N-DMB research include further exploration of its mechanism of action and its effects on biochemical and physiological processes. In addition, further research is needed to explore the potential applications of 2-Br-N,N-DMB in medicinal chemistry, organic synthesis, and materials science. Finally, further research is needed to develop more efficient and cost-effective synthesis methods for 2-Br-N,N-DMB.
Synthesis Methods
The synthesis of 2-Br-N,N-DMB is relatively straightforward and can be achieved through a few steps. The first step involves the reaction of 5-trifluoromethylbenzaldehyde with dimethylamine in the presence of a base such as potassium carbonate. This reaction produces 2-bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide. The second step involves the reduction of the bromine to an amine group using a reducing agent such as lithium aluminum hydride. This reaction produces N,N-dimethyl-5-(trifluoromethyl)benzamide.
properties
IUPAC Name |
2-bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO/c1-15(2)9(16)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWPTRCEWAUWGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.